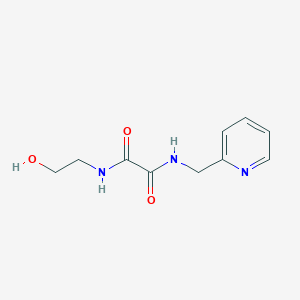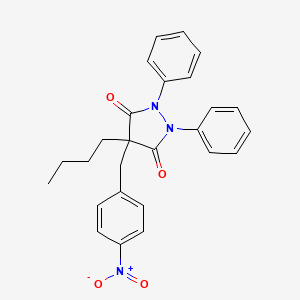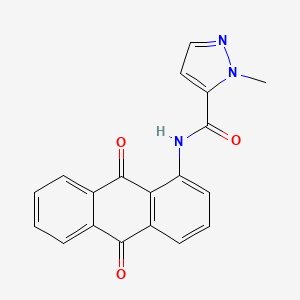
N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide, also known as HEPMD, is a chemical compound that has been extensively studied for its potential applications in various fields of science. It is a chelating agent that has been found to be effective in the removal of heavy metals from contaminated environments. In addition, HEPMD has been shown to have potential therapeutic applications due to its ability to bind to metal ions in biological systems. In
作用機序
N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide acts as a chelating agent, which means that it binds to metal ions and forms a stable complex that can be easily removed from the system. N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide forms a complex with metal ions through the nitrogen atoms in the ethylenediamine moiety and the oxygen atom in the hydroxyethyl group. The stability of the N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide-metal complex is dependent on various factors, such as the pH, temperature, and concentration of the metal ions.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to have a low toxicity profile and is generally well-tolerated in biological systems. N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide has been found to be effective in reducing the toxicity of heavy metals in various animal models. In addition, N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to have antioxidant properties, which may contribute to its potential therapeutic applications.
実験室実験の利点と制限
N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide has a high affinity for metal ions, which makes it an effective chelating agent for the removal of heavy metals from contaminated environments. However, N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide has some limitations for lab experiments. It is a relatively new compound that has not been extensively studied in biological systems. In addition, the stability of the N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide-metal complex is dependent on various factors, which may affect the reproducibility of experimental results.
将来の方向性
There are several future directions for research on N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide. One potential area of research is the development of N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide-based therapies for the treatment of metal toxicity, cancer, and neurodegenerative diseases. Another area of research is the optimization of the synthesis method for N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide to improve yield and reduce cost. Additionally, further research is needed to understand the mechanism of action of N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide and the factors that affect the stability of the N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide-metal complex.
合成法
N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide can be synthesized through a multistep process that involves the reaction of 2-pyridinecarboxaldehyde with ethylenediamine to form a Schiff base, which is then reduced with sodium borohydride to produce the final compound. The yield of N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide can be improved by optimizing the reaction conditions, such as the temperature, solvent, and reaction time.
科学的研究の応用
N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide has been widely studied for its potential applications in various fields of science. One of the most significant applications of N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide is in the removal of heavy metals from contaminated environments. N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide has been found to be effective in the removal of metals such as lead, cadmium, and mercury from water and soil. In addition, N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to have potential therapeutic applications due to its ability to bind to metal ions in biological systems. N-(2-hydroxyethyl)-N'-(2-pyridinylmethyl)ethanediamide has been studied for its potential use in the treatment of metal toxicity, cancer, and neurodegenerative diseases.
特性
IUPAC Name |
N-(2-hydroxyethyl)-N'-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c14-6-5-12-9(15)10(16)13-7-8-3-1-2-4-11-8/h1-4,14H,5-7H2,(H,12,15)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRQHOIKXNZUFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxyethyl)-N'-[(pyridin-2-YL)methyl]ethanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-bromophenyl)-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4962029.png)
![methyl 4-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4962039.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B4962041.png)

![2,6-dimethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl dimethylcarbamate](/img/structure/B4962058.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-pyridinecarboxamide](/img/structure/B4962075.png)

![ethyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4962087.png)
![4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B4962096.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B4962102.png)
![5-ethoxy-2-[4-(2-methyl-1,3-thiazol-4-yl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B4962115.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4962122.png)